1,1'-(Dodeca-1,11-diene-2,11-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene is an organic compound characterized by a dodeca-1,11-diene backbone with two benzene rings attached at the 1 and 11 positions
Preparation Methods
The synthesis of 1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene typically involves the coupling of dodeca-1,11-diene with benzene derivatives under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where dodeca-1,11-diene is reacted with bromobenzene in the presence of a palladium catalyst and a suitable base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of dicarboxylic acids.
Reduction: Hydrogenation of the diene moiety can be achieved using hydrogen gas in the presence of a palladium or platinum catalyst, resulting in the corresponding alkane.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major products formed from these reactions include dicarboxylic acids, alkanes, and substituted benzene derivatives.
Scientific Research Applications
1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules and its role in modulating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific receptors or enzymes.
Mechanism of Action
The mechanism by which 1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s diene moiety allows it to participate in various chemical reactions, while the benzene rings provide stability and facilitate interactions with aromatic residues in proteins or other biomolecules . Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene can be compared with similar compounds such as:
Dodeca-1,11-diyne: Similar in structure but with triple bonds instead of double bonds, leading to different reactivity and applications.
1,1’-(Ethane-1,1-diyl)dibenzene: Lacks the diene moiety, resulting in different chemical properties and uses.
1-Dodecene: An alkene with a single double bond, used in different industrial applications.
The uniqueness of 1,1’-(Dodeca-1,11-diene-2,11-diyl)dibenzene lies in its combination of a diene backbone with benzene rings, providing a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
61746-05-2 |
---|---|
Molecular Formula |
C24H30 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
11-phenyldodeca-1,11-dien-2-ylbenzene |
InChI |
InChI=1S/C24H30/c1-21(23-17-11-7-12-18-23)15-9-5-3-4-6-10-16-22(2)24-19-13-8-14-20-24/h7-8,11-14,17-20H,1-6,9-10,15-16H2 |
InChI Key |
GIPIALRMQIEWHH-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCCCCCCCC(=C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.